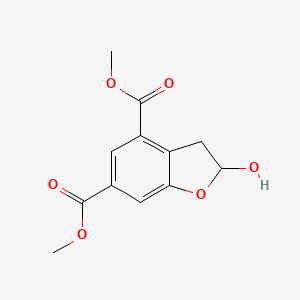
3-(3-(2-Aminoethyl)phenyl)propanoic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-(2-Aminoethyl)phenyl)propanoic acid hydrochloride is a compound that falls under the category of substituted phenylpropanoic acids. It features a unique structure with an aminoethyl substitution on the phenyl ring, contributing to its distinct chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(2-Aminoethyl)phenyl)propanoic acid hydrochloride typically involves multiple steps:
Starting Material Preparation: : Begin with commercially available 3-(2-Aminoethyl)phenol.
Substitution Reaction: : React the starting material with a suitable halogenated propanoic acid in the presence of a base (such as sodium hydroxide) to facilitate the nucleophilic substitution reaction.
Hydrochloride Formation: : The resulting product is then treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility in water.
Industrial Production Methods
Industrial production of this compound might scale up the laboratory procedures, emphasizing cost-effectiveness, high yield, and purity. This could involve optimizing reaction temperatures, reaction times, and using continuous flow reactors to ensure consistent product quality.
化学反応の分析
Types of Reactions It Undergoes
Oxidation: : The amino group can undergo oxidation under specific conditions, potentially forming nitroso or nitro derivatives.
Reduction: : The carboxylic acid moiety can be reduced to an alcohol, especially in the presence of strong reducing agents like lithium aluminum hydride.
Substitution: : The aromatic ring is susceptible to electrophilic substitution reactions, facilitated by the electron-donating aminoethyl group.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: : Lithium aluminum hydride or borane for carboxylic acid reduction.
Substitution: : Halogens or nitrating agents for electrophilic substitution on the aromatic ring.
Major Products Formed
Oxidation: : Nitroso or nitro derivatives.
Reduction: : Alcohol derivatives from the carboxylic acid reduction.
Substitution: : Halogenated or nitrated aromatic compounds.
科学的研究の応用
3-(3-(2-Aminoethyl)phenyl)propanoic acid hydrochloride has found diverse applications in various scientific fields:
Chemistry: : Used as an intermediate in the synthesis of more complex organic compounds. Its unique functional groups facilitate the development of novel reactions.
Biology: : Investigated for its potential interactions with biological macromolecules, including enzymes and receptors.
Medicine: : Studied for its potential pharmacological properties, such as analgesic or anti-inflammatory effects.
Industry: : Used in the formulation of certain types of polymers or resins due to its functional groups.
作用機序
The mechanism of action of 3-(3-(2-Aminoethyl)phenyl)propanoic acid hydrochloride is primarily dependent on its interaction with specific molecular targets:
Molecular Targets and Pathways: : It may interact with enzyme active sites or receptor binding sites, altering their activity. The aminoethyl group can enhance binding affinity through hydrogen bonding and electrostatic interactions.
類似化合物との比較
Comparison with Other Similar Compounds
3-(3-(2-Aminoethyl)phenyl)propanoic acid hydrochloride can be compared to other substituted phenylpropanoic acids and aminoethyl derivatives:
3-(2-Aminoethyl)phenol: : Shares the aminoethyl substitution but lacks the extended propanoic acid group.
Phenylpropanoic acid derivatives: : May include compounds like 3-phenylpropanoic acid which lack the aminoethyl group, leading to different reactivity and biological activity.
Highlighting Its Uniqueness
Structural Features: : The presence of both the aminoethyl group and the propanoic acid moiety makes it versatile for various chemical reactions and biological interactions.
Applications: : Its unique structure provides diverse applications in chemistry, biology, and medicine.
Hopefully, this deep dive into this compound gives you a clearer understanding of its significance and versatility. What fascinates you most about this compound?
特性
IUPAC Name |
3-[3-(2-aminoethyl)phenyl]propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c12-7-6-10-3-1-2-9(8-10)4-5-11(13)14;/h1-3,8H,4-7,12H2,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZQLVUJTHRASPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)CCN)CCC(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R,3R)-3-(Tert-butyl)-4-(2,6-dimethoxyphenyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B8089371.png)

![3-Ethynyl-1-(1-methylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B8089381.png)


![(6-Chlorobenzo[b]thiophen-2-yl)boronic acid](/img/structure/B8089396.png)



![6-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8089444.png)



